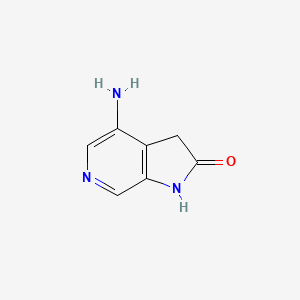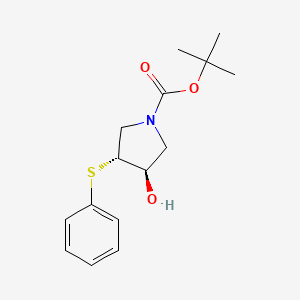
(3R,4R)-3-hydroxy-4-(phénylsulfanyl)pyrrolidine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21NO3S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé sert d'intermédiaire polyvalent en synthèse organique. Son groupe tert-butyle peut être déprotégé en milieu acide, révélant un carboxylate libre qui peut être utilisé pour d'autres réactions. Le groupe phénylsulfanyl peut agir comme un groupe directeur ou être transformé en d'autres groupes fonctionnels, augmentant l'utilité de la molécule dans la construction de molécules complexes .
Chimie Médicinale
En chimie médicinale, les centres chiraux de la molécule aux positions 3R et 4R en font un bloc de construction chiral précieux pour la synthèse de molécules bioactives. Son incorporation dans des molécules plus grandes peut conduire au développement de nouveaux médicaments présentant des activités énantiosélectives potentielles .
Synthèse Peptidique
Le (3R,4R)-3-hydroxy-4-(phénylsulfanyl)pyrrolidine-1-carboxylate de tert-butyle peut être utilisé en synthèse peptidique. Le groupe tert-butyle sert de groupe protecteur pour l'acide carboxylique, qui peut être éliminé après la formation du peptide, garantissant l'intégrité de la chaîne peptidique pendant la synthèse .
Science des Matériaux
En science des matériaux, le motif structural du composé peut être incorporé dans des polymères ou des petites molécules qui font partie de nouveaux matériaux. Sa structure unique pourrait influencer les propriétés physiques de ces matériaux, telles que l'élasticité, la rigidité ou l'activité optique .
Catalyse
Le composé peut trouver des applications en catalyse, en particulier dans la synthèse asymétrique. Ses centres chiraux pourraient être utilisés pour induire la chiralité dans les sites catalytiques, ce qui est crucial pour produire des substances énantiomériquement pures dans les réactions chimiques .
Bioconjugaison
Pour les applications de bioconjugaison, les groupes fonctionnels du composé peuvent être utilisés pour attacher des biomolécules à diverses surfaces ou les unes aux autres. Ceci est particulièrement utile dans le développement de biosenseurs ou de systèmes d'administration de médicaments .
Chimie Environnementale
En chimie environnementale, le groupe phénylsulfanyl peut être utilisé pour lier les métaux lourds, contribuant à l'élimination de ces substances toxiques de l'environnement ou à l'étude de leur transport et de leur devenir dans les systèmes écologiques .
Chimie Analytique
Enfin, en chimie analytique, le composé pourrait être utilisé comme étalon ou réactif en chromatographie chirale pour aider à distinguer les énantiomères d'autres composés, ce qui est essentiel pour le contrôle qualité des produits pharmaceutiques .
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-phenylsulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-15(2,3)19-14(18)16-9-12(17)13(10-16)20-11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBQTJRAXDQCRV-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)
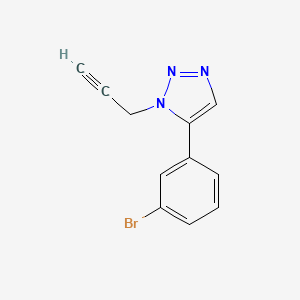

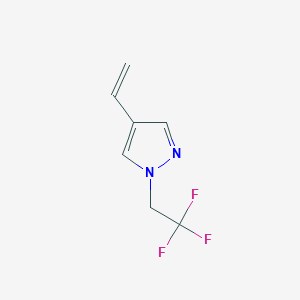
![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)
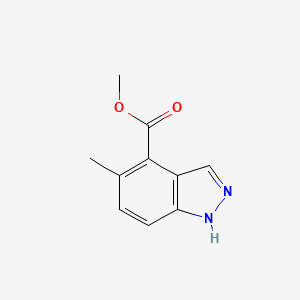

amine](/img/structure/B1492348.png)
![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)
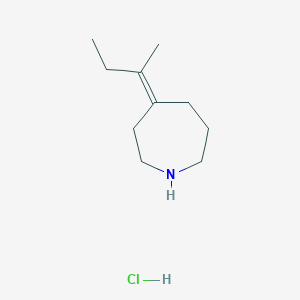
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrazine](/img/structure/B1492353.png)
